Callyspongin B

Beschreibung

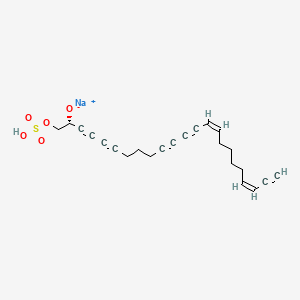

Callyspongin B is a marine-derived polyacetylene compound isolated from the sponge Callyspongia truncata. It belongs to a class of bioactive natural products characterized by conjugated triple bonds and long aliphatic chains, which contribute to its unique physicochemical properties and biological activities . Structurally, it features a 22-carbon backbone with three conjugated triple bonds and terminal hydroxyl groups, conferring amphiphilic properties that enhance membrane interactions.

This compound exhibits potent cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma), with IC50 values in the nanomolar range . Additionally, it demonstrates moderate antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus .

Eigenschaften

CAS-Nummer |

184099-54-5 |

|---|---|

Molekularformel |

C23H23NaO5S |

Molekulargewicht |

434.5 g/mol |

IUPAC-Name |

sodium;(2R,14Z,20Z)-1-sulfooxytricosa-14,20-dien-3,5,10,12,22-pentayn-2-olate |

InChI |

InChI=1S/C23H23O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)22-28-29(25,26)27;/h1,3-4,9-10,23H,5-8,15-17,22H2,(H,25,26,27);/q-1;+1/b4-3-,10-9-;/t23-;/m1./s1 |

InChI-Schlüssel |

VWURMZMUMYGYLW-KIIKPUNRSA-N |

Isomerische SMILES |

C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](COS(=O)(=O)O)[O-].[Na+] |

Kanonische SMILES |

C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(COS(=O)(=O)O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Callyspongin B umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, um die Bildung der Polyacetylenkette zu erleichtern, gefolgt von einer Sulfatierung unter Verwendung von Reagenzien wie Schwefeltrioxid oder Chlorsulfonsäure .

Industrielle Produktionsmethoden

Fortschritte in der synthetischen Biologie und Meeresbiotechnologie könnten in Zukunft den Weg für effizientere Produktionsmethoden ebnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Callyspongin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Polyacetylen-Rückgrat kann oxidiert werden, um Epoxide oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Polyacetylenkette in gesättigte Kohlenwasserstoffe umwandeln.

Substitution: Die Sulfatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Osmiumtetroxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nukleophile Reagenzien wie Natriumazid oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Epoxide, gesättigte Kohlenwasserstoffe und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Zytotoxizität: Es induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential stört und Caspase-Pfade aktiviert.

Antimikrobielle Aktivität: Es stört bakterielle Zellmembranen, was zu Zelllyse und Tod führt.

Antifouling-Aktivität: Es hemmt die Ansiedlung und das Wachstum mariner Bewuchsorganismen, indem es deren zelluläre Prozesse stört

Wirkmechanismus

Callyspongin B exerts its effects through several mechanisms:

Cytotoxicity: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways.

Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Antifouling Activity: It inhibits the settlement and growth of marine fouling organisms by interfering with their cellular processes

Vergleich Mit ähnlichen Verbindungen

Callyspongiolide

Source : Isolated from Callyspongia viridis .

Structure : A 24-carbon polyacetylene with four conjugated triple bonds and a terminal epoxide group.

Bioactivity :

- Cytotoxicity: IC50 = 12 nM (HeLa) vs. 8 nM for Callyspongin B .

- Selectivity: Higher selectivity for leukemia cell lines (Jurkat) due to enhanced membrane permeability from the epoxide moiety .

Irciniastatin A

Source : Derived from Ircinia ramosa .

Structure : A 20-carbon polyacetylene with two conjugated triple bonds and a terminal methyl ester.

Bioactivity :

- Cytotoxicity: IC50 = 15 nM (MCF-7) vs. 10 nM for this compound .

- Mechanism: Induces endoplasmic reticulum stress rather than mitochondrial disruption .

Functional Analogues

Mycalolide B

Source : From Mycale izuensis .

Structure : A macrolide with a 26-membered lactone ring.

Bioactivity :

- Anticancer: Targets actin polymerization, unlike this compound’s mitochondrial mechanism .

- Potency: IC50 = 5 nM (HeLa) but higher toxicity in normal cells .

Comparative Data Table

| Parameter | This compound | Callyspongiolide | Irciniastatin A | Mycalolide B |

|---|---|---|---|---|

| Molecular Weight | 346.5 g/mol | 374.6 g/mol | 328.4 g/mol | 580.7 g/mol |

| Main Functional Groups | Triple bonds, hydroxyls | Triple bonds, epoxide | Triple bonds, ester | Lactone ring |

| Source Organism | Callyspongia truncata | Callyspongia viridis | Ircinia ramosa | Mycale izuensis |

| IC50 (HeLa) | 8 nM | 12 nM | 15 nM | 5 nM |

| Toxicity (LD50 in mice) | 2.5 mg/kg | 1.8 mg/kg | 3.0 mg/kg | 0.9 mg/kg |

| Synthetic Accessibility | Low (15-step synthesis) | Moderate (12 steps) | High (8 steps) | Very low (20+ steps) |

Key Research Findings

Structural-Activity Relationship (SAR) :

- The number of conjugated triple bonds correlates with cytotoxicity but increases synthetic complexity. This compound’s three triple bonds balance potency and feasibility .

- Terminal hydroxyls in this compound enhance solubility compared to Irciniastatin A’s ester group, reducing off-target effects .

Mechanistic Divergence :

- Unlike Mycalolide B’s actin-targeting mechanism, this compound avoids resistance mechanisms common in cytoskeleton-targeting drugs .

Biosynthetic Pathways :

- This compound is hypothesized to derive from fatty acid precursors, whereas Mycalolide B requires polyketide synthase (PKS) machinery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.